
Hexamethonium hydroxide
Overview
Description
Hexamethonium hydroxide is a chemical compound with the formula (CH₃)₃N(OH)(CH₂)₆N(OH)(CH₃)₃. It is a derivative of hexamethonium, a well-known ganglionic blocker that acts as a neuronal nicotinic receptor antagonist. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine .
Preparation Methods
Hexamethonium hydroxide can be synthesized through several methods. One common synthetic route involves the reaction of hexamethonium bromide with a strong base such as sodium hydroxide or potassium hydroxide. The reaction typically occurs in an aqueous solution, resulting in the formation of this compound and the corresponding sodium or potassium bromide as a byproduct .
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. These methods often involve continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Hexamethonium hydroxide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hexamethonium oxide. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions of this compound are less common but can occur under specific conditions using reducing agents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where the hydroxide groups are replaced by other functional groups. .
Scientific Research Applications
Introduction to Hexamethonium Hydroxide
This compound is a quaternary ammonium compound recognized primarily for its role as a non-depolarizing ganglionic blocker. It acts as a nicotinic cholinergic antagonist, primarily inhibiting neurotransmission in autonomic ganglia by blocking the ion channels of nicotinic receptors. This compound has been utilized in various pharmacological studies and applications, particularly in understanding autonomic nervous system functions.
Chemical Properties and Mechanism of Action
- Chemical Formula : C₁₂H₁₈N₂O
- Mechanism of Action : Hexamethonium binds to nicotinic acetylcholine receptors, preventing the binding of acetylcholine. This results in reduced sympathetic and parasympathetic activity, which can be beneficial in research settings focused on autonomic responses.
Comparison with Other Ganglionic Blockers
Compound Name | Chemical Formula | Mechanism of Action | Unique Features |
---|---|---|---|
Hexamethonium | C₁₂H₁₈N₂O | Non-depolarizing ganglionic blocker | Specific action on neuronal nicotinic receptors |
Pentolinium | C₁₂H₁₈N₂ | Non-depolarizing ganglionic blocker | More selective for sympathetic ganglia |
Trimethaphan | C₁₂H₁₅N₂S | Competitive antagonist at nicotinic receptors | Shorter duration of action |
Mecamylamine | C₁₂H₁₈N₂ | Non-selective nicotinic receptor antagonist | Crosses the blood-brain barrier |
Pharmacological Research
This compound is extensively used in pharmacological research to study the autonomic nervous system. Its ability to block nicotinic receptors allows researchers to investigate the physiological effects of neurotransmitter inhibition and the role of the autonomic nervous system in various conditions.
Therapeutic Use in Hypertension
Mechanism of Action
Hexamethonium hydroxide exerts its effects by blocking neuronal nicotinic receptors in autonomic ganglia. These receptors are essential for the transmission of signals in both the sympathetic and parasympathetic nervous systems. By inhibiting these receptors, this compound disrupts the normal functioning of autonomic ganglia, leading to a decrease in neurotransmission. This mechanism is primarily through the blockage of the ion pore rather than competition with the acetylcholine binding site .
Comparison with Similar Compounds
Hexamethonium hydroxide is similar to other ganglionic blockers such as decamethonium and pentamethonium. it is unique in its specific structure and the presence of hydroxide groups, which influence its reactivity and applications. Other similar compounds include:
Decamethonium: Another ganglionic blocker with a longer carbon chain.
Pentamethonium: A ganglionic blocker with a shorter carbon chain.
Hexamethonium bromide: The bromide salt form of hexamethonium, commonly used in synthesis .
This compound’s unique properties make it valuable in specific research and industrial applications, distinguishing it from its analogs.
Biological Activity
Hexamethonium hydroxide is a non-depolarizing ganglionic blocker and a nicotinic acetylcholine receptor (nAChR) antagonist that has been studied for its biological activity, particularly in relation to its pharmacological effects on the autonomic nervous system. This article provides a comprehensive overview of its biological activity, including pharmacological mechanisms, clinical implications, and relevant research findings.
Pharmacological Mechanisms
Hexamethonium acts primarily by blocking neuronal nicotinic receptors located in both sympathetic and parasympathetic ganglia. Unlike other cholinergic agents, it does not affect muscarinic receptors or the neuromuscular junction. Its mechanism involves the blockade of the ion pore of the nAChR, which inhibits neurotransmission within autonomic ganglia, thereby reducing sympathetic and parasympathetic output .
Key Characteristics
Biological Activity and Case Studies
Research has demonstrated various biological activities of hexamethonium:
-
Effects on Esophageal Electrical Activity :
A study investigated the impact of hexamethonium on electrical activity induced by vagal stimulation in dogs. It was found that hexamethonium significantly depressed esophageal electrical activity without affecting neuromuscular transmission in the diaphragm, suggesting its specific action on autonomic pathways . -
Skin Perfusion Studies :
Another study explored how nicotinic receptors modulate skin perfusion during normothermia. Hexamethonium was used to elucidate its role in regulating blood flow to skin tissues, highlighting its importance in understanding vascular responses mediated by nicotinic receptors . -
Hypertension Treatment :
Historical data indicates that hexamethonium effectively reduced blood pressure in hypertensive patients. However, due to its non-specific effects and adverse reactions, it was largely replaced by more targeted therapies .
Adverse Effects
The blockade of autonomic ganglia can lead to a range of side effects due to the inhibition of both sympathetic and parasympathetic systems. Common adverse effects include:
-
Sympatholytic Effects :
- Orthostatic hypotension
- Sexual dysfunction
-
Parasympatholytic Effects :
- Constipation
- Urinary retention
- Glaucoma
- Dry mouth (xerostomia)
These side effects underscore the importance of careful monitoring when hexamethonium is used in clinical settings or research applications .
Research Findings and Safety Pharmacology
Hexamethonium has been utilized extensively as a research tool to investigate autonomic functions and receptor interactions. Safety pharmacology studies have shown that while hexamethonium is effective in blocking nAChR activity, it poses risks when administered improperly (e.g., inhalation), as evidenced by a tragic incident during a clinical study where a healthy volunteer died after inhaling hexamethonium .
Q & A
Q. What is the experimental evidence for hexamethonium hydroxide's role as a neuronal nicotinic receptor antagonist in motor nerve terminals?
Level: Basic
this compound acts as a competitive antagonist at neuronal nicotinic acetylcholine receptors (nAChRs). In rat motor nerve terminals, its mechanism was demonstrated via endplate current (e.p.c.) and miniature endplate current (m.e.p.c.) analysis. Studies showed that 200 µM hexamethonium reduced the decay time constant of e.p.cs and m.e.p.cs , indicating ion channel block. However, reconvolution analysis confirmed that this block did not significantly alter quantal content (m), allowing researchers to isolate its prejunctional effects on acetylcholine release modulation .
Q. How can conflicting data on hexamethonium's frequency-dependent effects on acetylcholine release be resolved?
Level: Advanced
Hexamethonium increases quantal content (m) at low stimulation frequencies (≤2 Hz) but has no effect at high frequencies (≥50 Hz). This contradiction arises from its dual action: (1) blocking prejunctional nAChRs (enhancing release via disinhibition) and (2) modulating calcium-dependent release mechanisms. For example, lowering extracellular [Ca²⁺] from 2.0 mM to 0.5 mM abolishes its low-frequency augmentation, suggesting Ca²⁺ dependency in feedback regulation. Researchers should control ion concentrations and use binomial quantal analysis to differentiate prejunctional vs. postjunctional effects .
Q. What methodological considerations are critical when using this compound as a structure-directing agent in zeolite synthesis?
Level: Advanced
this compound templates specific pore architectures in zeolites (e.g., ITQ-24, EU-1). Key parameters include:
- pH : Hydroxide media (pH >10) stabilize the hexamethonium cation.
- Temperature : Optimal crystallization occurs at 150–170°C for 3–7 days.
- Ge/Si ratio : Higher Ge content promotes d4r (double-4-ring) unit formation, critical for ITQ-24’s 12 × 12 × 10-ring channel system.
Post-synthesis, calcination at 550°C removes the template, confirmed via XRD and N₂ adsorption-desorption .
Q. How should researchers address ethical and safety concerns when designing studies involving this compound?
Level: Advanced
Historical failures (e.g., the 2001 Johns Hopkins trial) highlight risks of inadequate toxicity reviews. Key steps:
Literature Review : Prioritize adverse event reports, even if unpublished (e.g., pulmonary toxicity noted in 1953–1962 studies).
IRB Protocols : Disclose all known risks, including non-FDA-approved uses.
Data Transparency : Report all adverse events, regardless of perceived relevance.
Alternative Models : Use in vitro or animal models before human trials .
Q. What analytical methods utilize this compound for nitrate quantification in environmental samples?
Level: Basic
In capillary electrophoresis (CE), this compound is part of the background electrolyte (BGE) for indirect UV detection of nitrate. A typical BGE contains:
- 5 mM pyromellitic acid
- 0.5 mM this compound
- 0.5 mM triethanolamine (pH 8.3)
This method achieves ppb-level sensitivity in lake water, with optimized injection volumes (50 nL) and separation voltages (20 kV). Validation includes spike recovery tests (90–110%) and comparison with ion chromatography .
Q. How does this compound's ion channel block impact electrophysiological data interpretation?
Level: Advanced
At high concentrations (>100 µM), hexamethonium blocks postjunctional nAChR ion channels, reducing m.e.p.c. amplitudes. To isolate prejunctional effects:
- Driving Function Analysis : Subtract ion channel block artifacts from e.p.cs/m.e.p.cs .
- Reconvolution : Simulate unblocked currents to calculate true quantal content.
- Calcium Manipulation : Compare results under varying [Ca²⁺] to differentiate presynaptic vs. postsynaptic actions.
This approach revealed that hexamethonium’s quantal content augmentation is frequency-dependent and Ca²⁺-sensitive .
Q. What are the storage and handling protocols for this compound to ensure experimental reproducibility?
Level: Basic
- Storage : 2–8°C in sealed, light-resistant containers to prevent degradation.
- Purity Checks : Verify ≤0.01% halide impurities (e.g., via ion chromatography).
- Safety : Use PPE (gloves, goggles) due to Skin Corrosion Category 1B (H314).
- Solution Stability : Aqueous solutions (~0.1 M) are stable for 6 months if refrigerated and pH-adjusted to 10–12 .
Q. How can researchers mitigate publication bias when reporting this compound studies?
Level: Advanced
- Pre-registration : Submit protocols to repositories (e.g., ClinicalTrials.gov ) before data collection.
- Negative Results : Publish in dedicated journals (e.g., Journal of Negative Results).
- Data Sharing : Deposit raw datasets in public repositories (e.g., Zenodo).
- Ethics Compliance : Journals and IRBs should mandate full disclosure of adverse events, as seen in post-2001 reforms .
Properties
IUPAC Name |
trimethyl-[6-(trimethylazaniumyl)hexyl]azanium;dihydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H30N2.2H2O/c1-13(2,3)11-9-7-8-10-12-14(4,5)6;;/h7-12H2,1-6H3;2*1H2/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLUMIIRFKDCKI-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)CCCCCC[N+](C)(C)C.[OH-].[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H32N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
556-81-0 | |
Record name | Hexamethonium hydroxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556810 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,6-Hexanediaminium, N1,N1,N1,N6,N6,N6-hexamethyl-, hydroxide (1:2) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.546 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | HEXAMETHONIUM HYDROXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RVL393940Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.